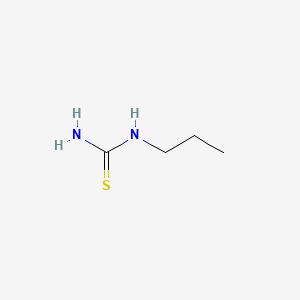

Propylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

propylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGKYJXJYJWDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239113 | |

| Record name | Propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-67-3 | |

| Record name | N-Propylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propylthiouracil's Mechanism of Action on Thyroid Peroxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylthiouracil (B1679721) (PTU) is a cornerstone in the management of hyperthyroidism, primarily exerting its therapeutic effect through the inhibition of thyroid peroxidase (TPO). This guide provides a detailed examination of the molecular mechanisms underpinning PTU's action on TPO, a critical enzyme in thyroid hormone biosynthesis. It delves into the kinetics of this interaction, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to be a comprehensive resource for researchers and professionals involved in thyroid biology and drug development.

Introduction to Thyroid Hormone Synthesis and the Role of Thyroid Peroxidase

Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development. Their synthesis is a multi-step process occurring within the thyroid gland, orchestrated by the enzyme thyroid peroxidase (TPO).[1][2] TPO, a heme-containing enzyme, catalyzes two crucial reactions: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form T4 and T3.[1][3] Dysregulation of this pathway, often leading to an overproduction of thyroid hormones (hyperthyroidism), necessitates therapeutic intervention.

Propylthiouracil: A Dual-Acting Antithyroid Agent

Propylthiouracil is a thionamide drug that effectively reduces thyroid hormone levels through a dual mechanism of action.[1][4] Its primary mode of action is the direct inhibition of TPO within the thyroid gland, thereby blocking the synthesis of new thyroid hormones.[2][5] Additionally, PTU inhibits the peripheral conversion of the prohormone T4 to the more biologically active T3 by targeting the enzyme 5'-deiodinase.[1][5] This multifaceted approach makes PTU a potent agent in the clinical management of hyperthyroidism.[1]

Molecular Mechanism of PTU's Inhibition of Thyroid Peroxidase

The inhibitory effect of PTU on TPO is a complex process that can be both reversible and irreversible, largely dependent on the concentration of iodide.[6][7]

Reversible Inhibition: Competition for Oxidized Iodine

In the presence of sufficient iodide concentrations, PTU acts as a competitive inhibitor.[8] TPO first oxidizes iodide (I⁻) to a more reactive iodine species (I⁺ or I⁰).[9] Both the tyrosine residues of thyroglobulin and PTU can then act as substrates for this oxidized iodine. PTU effectively diverts the oxidized iodine away from thyroglobulin, thus preventing the iodination of tyrosine and subsequent hormone synthesis.[3][9] This action is considered reversible as it relies on the ongoing competition for the oxidized iodine intermediate.[8]

Irreversible Inhibition: Inactivation of Thyroid Peroxidase

Under conditions of low iodide concentration, PTU can cause irreversible inactivation of TPO.[6][9] In the absence of iodide as a substrate, the oxidized form of TPO (TPOox), generated by the interaction of TPO with hydrogen peroxide (H₂O₂), can directly react with PTU.[10] This interaction leads to the firm, covalent binding of PTU to the enzyme, resulting in its inactivation.[10] The presence of iodide can protect the enzyme from this irreversible inactivation.[9][10]

The following diagram illustrates the dual mechanism of PTU's action on TPO:

References

- 1. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 6. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Propylthiouracil: A Technical Guide to its Chemical Synthesis and Properties for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis, properties, and laboratory applications of Propylthiouracil (PTU). PTU is a thiouracil-based antithyroid agent widely used in the treatment of hyperthyroidism, particularly Graves' disease. Its mechanism of action involves the inhibition of thyroid hormone production, making it a crucial compound for both clinical use and research in endocrinology and drug development. This document details its synthesis, physicochemical and pharmacokinetic properties, and provides experimental protocols for its use in a laboratory setting.

Chemical and Physical Properties

Propylthiouracil is a white, crystalline powder with a bitter taste. It is sparingly soluble in water but soluble in alkaline solutions. The key physicochemical properties of PTU are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂OS |

| Molecular Weight | 170.23 g/mol |

| Melting Point | 219-221 °C |

| Water Solubility | 1.2 g/L at 25 °C |

| pKa | 8.3 |

| LogP | 1.5 |

| Appearance | White crystalline powder |

| IUPAC Name | 6-propyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one[1] |

Pharmacokinetic Properties

The pharmacokinetic profile of Propylthiouracil is essential for understanding its absorption, distribution, metabolism, and excretion. These properties are critical for designing and interpreting both in vivo and in vitro experiments.

| Parameter | Value |

| Bioavailability | 50-80% |

| Protein Binding | 60-80% |

| Metabolism | Hepatic (primarily glucuronidation)[2] |

| Half-life | 1-2 hours |

| Excretion | Primarily renal[2] |

Chemical Synthesis

The synthesis of Propylthiouracil is typically achieved through the condensation of a β-ketoester with thiourea (B124793). A common laboratory-scale synthesis involves the reaction of ethyl 3-oxohexanoate (B1246410) with thiourea in the presence of a base, such as sodium ethoxide.[3]

Experimental Protocol: Laboratory Synthesis of Propylthiouracil

This protocol outlines a standard procedure for the synthesis of Propylthiouracil in a laboratory setting.

Materials:

-

Ethyl 3-oxohexanoate

-

Thiourea

-

Sodium metal

-

Absolute ethanol (B145695)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Melting point apparatus

-

Spectroscopic instruments (IR, NMR)

Procedure:

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add thiourea and ethyl 3-oxohexanoate.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 3-4 hours.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of cold water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of crude Propylthiouracil.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with cold distilled water to remove any inorganic impurities.

-

Purification (Recrystallization): Recrystallize the crude Propylthiouracil from hot water or a suitable solvent mixture (e.g., ethanol-water) to obtain pure crystals.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectra to confirm the chemical structure.

-

Assess the purity using High-Performance Liquid Chromatography (HPLC).

-

Mechanism of Action

Propylthiouracil exerts its antithyroid effects through a dual mechanism of action. Primarily, it inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[4] Secondly, it inhibits the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3).

Experimental Protocols for Laboratory Use

Propylthiouracil is a valuable tool in various laboratory settings for studying thyroid physiology and for screening potential antithyroid compounds.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on TPO activity.

Materials:

-

Thyroid peroxidase (TPO) enzyme (commercially available or prepared from thyroid tissue)

-

Amplex® Red reagent (or other suitable peroxidase substrate)

-

Hydrogen peroxide (H₂O₂)

-

Propylthiouracil (as a positive control)

-

Test compounds

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Reagent Preparation: Prepare stock solutions of TPO, Amplex® Red, H₂O₂, and test compounds in the appropriate assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, TPO enzyme, and varying concentrations of the test compound or Propylthiouracil. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

-

Initiation of Reaction: Start the enzymatic reaction by adding H₂O₂ to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period, protected from light.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength for the chosen substrate.

-

Data Analysis: Calculate the percentage of TPO inhibition for each concentration of the test compound compared to the positive control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration.

In Vivo Induction of Hypothyroidism in Rodents

Propylthiouracil is commonly used to induce hypothyroidism in animal models for research purposes.

Materials:

-

Propylthiouracil

-

Drinking water or vehicle for oral gavage

-

Rodents (e.g., mice or rats)

-

Animal caging and husbandry supplies

-

Blood collection supplies

-

Hormone assay kits (e.g., ELISA for T3, T4, TSH)

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the start of the experiment.

-

PTU Administration: Administer Propylthiouracil to the animals. This can be done by dissolving PTU in the drinking water (e.g., 0.05% w/v) or by daily oral gavage. A control group should receive the vehicle without PTU.

-

Monitoring: Monitor the animals daily for any signs of distress. Record body weight regularly.

-

Duration: Continue the PTU administration for a period sufficient to induce hypothyroidism, typically 2-4 weeks.

-

Blood Collection: At the end of the treatment period, collect blood samples from the animals.

-

Hormone Analysis: Measure the serum concentrations of T3, T4, and Thyroid-Stimulating Hormone (TSH) using appropriate assay kits. A significant decrease in T3 and T4 levels and an increase in TSH levels will confirm the hypothyroid state.

-

Tissue Collection: Tissues of interest (e.g., thyroid gland, liver) can be collected for further histological or molecular analysis.

Conclusion

Propylthiouracil remains a cornerstone in both the clinical management of hyperthyroidism and as a research tool in the laboratory. Its well-defined chemical synthesis, established physicochemical and pharmacokinetic properties, and dual mechanism of action make it an invaluable compound for scientists and drug development professionals. The experimental protocols provided in this guide offer a starting point for the synthesis and application of Propylthiouracil in a research setting, facilitating further investigations into thyroid physiology and the development of novel therapeutics.

References

- 1. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Pathway Approach to Predicting Thyroid Hormone Disrupting Activity of Chemicals Using In Vitro, Ex Vivo and In Vivo Assays [frontiersin.org]

Pharmacokinetics and metabolism of Propylthiourea in rodent models

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Propylthiouracil (B1679721) in Rodent Models

Introduction

Propylthiouracil (PTU) is a thioamide medication used in the management of hyperthyroidism, particularly Graves' disease.[1][2] Its primary mechanism involves the inhibition of thyroid hormone synthesis within the thyroid gland and blocking the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[3][4] Rodent models, primarily rats and mice, are indispensable in preclinical research to elucidate the pharmacokinetics (PK), metabolism, and toxicological profiles of drugs like PTU. This guide provides a detailed technical overview of PTU's absorption, distribution, metabolism, and excretion (ADME) in rodents, summarizes key quantitative data, outlines common experimental protocols, and visualizes core concepts.

Pharmacokinetics of Propylthiouracil in Rodent Models

The disposition of PTU in rodents involves rapid absorption and distribution, with significant concentration in the target organ, the thyroid gland.

Absorption

Following oral administration in albino rats, propylthiouracil is quickly absorbed.[5][6] While specific bioavailability percentages in rodents are not extensively detailed in the provided literature, the rapid appearance in plasma is well-documented.

Distribution

PTU is uniformly distributed throughout the body but demonstrates notable accumulation and retention in the thyroid gland.[1][5][7] This concentration in the target tissue is critical to its therapeutic effect. Studies in rats suggest that the distribution of PTU can be described by a two-compartment model.[8] Following the discontinuation of treatment in rats, PTU disappears from serum in a biexponential fashion, indicating an initial rapid distribution phase followed by a slower elimination phase.[8]

Metabolism

The liver is the primary site of PTU metabolism.[1] The main metabolic pathway is conjugation, leading to the formation of propylthiouracil glucuronide and inorganic sulfates.[1][5][6] Propylthiouracil glucuronide has been identified as the major urinary metabolite in rats.[5] Interestingly, at increasing dosages, PTU can inhibit its own metabolism within the thyroid gland of rats.[9] The UDP-glucuronosyltransferase isoform UGT1A9 has been identified as playing a significant role in the glucuronidation of PTU.[10]

Excretion

Excretion of PTU and its metabolites occurs primarily through the urine.[1] In rats, between 75% and 90% of a radiolabeled dose was reported to be excreted in the urine.[5] Biliary excretion also contributes to the elimination process, accounting for approximately 15% of the administered dose in rats.[5][6] Less than 10% of the drug is excreted unchanged in the urine.[11]

Quantitative Pharmacokinetic Data in Rats

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for PTU reported in rat models. Data for mouse models were not sufficiently detailed in the search results.

| Parameter | Value | Species/Model | Route of Administration | Notes | Reference |

| Half-Life (t½) | 4–6 hours | Albino Rat | Not Specified | Overall elimination half-time. | [5] |

| Serum Half-Life (t½) | ~4 hours (alpha phase) | Rat | Not Specified | Initial distribution phase after treatment withdrawal. | [8] |

| Serum Half-Life (t½) | ~2.6 days (beta phase) | Rat | Not Specified | Slower elimination phase after treatment withdrawal. | [8] |

| Thyroid Half-Life (t½) | ~1.4 days | Rat | Not Specified | Decline of PTU content within the thyroid gland after withdrawal. | [8] |

| Effective Plasma Concentration | > 0.18 µg/mL | Sprague-Dawley Rat | Intraperitoneal | Concentration for complete inhibition of thyroid hormone synthesis. | [12] |

| Effective Plasma Concentration | 0.09 - 0.14 µg/mL | Sprague-Dawley Rat | Intraperitoneal | Concentration for partial inhibition of thyroid hormone synthesis. | [12] |

Detailed Experimental Protocols

Standardized protocols are crucial for reproducible pharmacokinetic studies. The following sections describe a typical methodology synthesized from various sources.

Animal Models

-

Species and Strain: Studies frequently utilize rat strains such as Sprague-Dawley, Wistar, or spontaneously hypertensive (SH) rats.[12][13][14] Common mouse strains include C57BL/6, BALB/c, and CD1.[15]

-

Housing and Acclimatization: Animals should be housed in environmentally controlled rooms for at least 3-7 days prior to experimentation to allow for acclimatization.[16][17] Standard chow and water are typically provided ad libitum.[16]

-

Fasting: For oral dosing studies, animals are often fasted for 4-6 hours to ensure consistent gastric emptying and drug absorption.[16]

Drug Administration

-

Formulation: For oral (PO) administration, PTU can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.[16] For intravenous (IV) administration, the compound is dissolved in a suitable vehicle.

-

Routes and Dosing:

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points.[15][16]

-

Typical IV Time Points: 5, 15, 30, 60, 120, 240, 480 minutes.[15][16]

-

Typical PO Time Points: 15, 30, 60, 120, 240, 360, 480 minutes.[15][16]

-

Techniques: Sparse sampling can be performed via the saphenous vein, tail vein, or submandibular (cheek) vein.[16][18] Terminal blood collection is often done via cardiac puncture under anesthesia.[18]

-

-

Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), placed on ice, and then centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[16] The resulting plasma is stored, typically at -20°C or -80°C, until analysis.

Bioanalytical Method

-

Sample Preparation: A common method for extracting PTU from plasma is protein precipitation.[19] An equal or greater volume of cold acetonitrile (B52724) is added to the plasma sample, vortexed, and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard technique.[13][19]

-

Quantification: An internal standard, such as methylthiouracil, is added during sample preparation to ensure accuracy and precision.[19] A calibration curve is generated using standards of known concentrations to quantify PTU levels in the experimental samples.[19]

Visualizations: Workflows and Mechanisms

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of PTU in a rodent model.

Mechanism of Action of Propylthiouracil

This diagram outlines the dual inhibitory action of PTU on thyroid hormone synthesis and peripheral activation.

References

- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Propylthiouracil: absorption, metabolism and excretion in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correlation of plasma propylthiouracil levels with inhibition of thyroid hormone synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of HPLC analysis for the determination of propylthiouracil levels in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of propylthiouracil on the development of metabolic tolerance to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 16. benchchem.com [benchchem.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Propylthiouracil's Role in Inhibiting T4 to T3 Conversion in Peripheral Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylthiouracil (B1679721) (PTU) is a thionamide medication utilized in the management of hyperthyroidism. Its therapeutic effects are twofold: the inhibition of thyroid hormone synthesis within the thyroid gland and, significantly, the blockade of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][2] This technical guide provides an in-depth exploration of the latter mechanism, focusing on the molecular interactions, enzymatic kinetics, and experimental methodologies used to characterize PTU's inhibitory action on iodothyronine deiodinases.

Introduction to Peripheral T4 to T3 Conversion

The thyroid gland primarily secretes T4, which is considered a prohormone.[3] The conversion of T4 to T3 in peripheral tissues is a critical step in thyroid hormone activation, as T3 exhibits a much higher affinity for thyroid hormone receptors, thereby exerting greater metabolic effects.[1] This conversion is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases.[4] There are three main types of deiodinases (D1, D2, and D3), each with distinct tissue distribution, substrate specificities, and sensitivities to inhibitors. Propylthiouracil primarily targets and inhibits type 1 deiodinase (D1), which is abundant in the liver, kidneys, and thyroid.[5][6]

Mechanism of Propylthiouracil Inhibition

Propylthiouracil exerts its inhibitory effect on type 1 deiodinase through a complex interaction with the enzyme's active site. The catalytic center of D1 contains a crucial selenocysteine (B57510) residue that is essential for the deiodination process.[4][7] The currently accepted "ping-pong" kinetic model for D1 suggests that the enzyme first reacts with the iodothyronine substrate (e.g., T4), resulting in the formation of a selenenyl-iodide intermediate (Enzyme-Se-I) and the release of the deiodinated product (T3).[4] A thiol cofactor, such as dithiothreitol (B142953) (DTT) in in-vitro settings, is then required to regenerate the active enzyme by reducing the selenenyl-iodide intermediate.[4]

PTU's inhibitory action is uncompetitive with respect to the thyroid hormone substrate and competitive with the thiol cofactor.[3][8] This indicates that PTU does not bind to the free enzyme but rather to the enzyme-substrate intermediate. It is proposed that PTU reacts with the selenenyl-iodide intermediate to form a stable enzyme-seleno-sulfur-PTU complex.[4] This complex formation prevents the regeneration of the active enzyme, thereby halting the catalytic cycle.[4]

Quantitative Data on Propylthiouracil Inhibition

The inhibitory potency of propylthiouracil on iodothyronine deiodinases has been quantified in numerous studies. The following tables summarize key kinetic parameters and the differential effects of PTU on various deiodinase isoenzymes.

| Parameter | Value | Enzyme Source | Substrate | Cofactor | Reference |

| IC₅₀ | 1.7 µM | Recombinant Human D1 | rT3 | 20 mM DTT | [4] |

| Ki | ~2-fold increase in C124A mutant vs. wild-type | Rat D1 | rT3 | DTT | [3] |

Table 1: Inhibitory Constants of Propylthiouracil on Type 1 Deiodinase

| Deiodinase Type | PTU Sensitivity | Comments | Reference |

| Type 1 (D1) | High | Potently inhibited by PTU. | [5][9] |

| Type 2 (D2) | Insensitive | Not significantly inhibited by PTU. | [9][10] |

| Type 3 (D3) | Insensitive | Not significantly inhibited by PTU. | [9] |

Table 2: Differential Sensitivity of Deiodinase Isoenzymes to Propylthiouracil

| Animal Model | PTU Administration | Effect on T4 Levels | Effect on T3 Levels | Reference |

| Rat | 1 mg/100g/day (intraperitoneal) | Higher serum T4 | Lower serum T3 | [11] |

| Rat | T3 and PTU co-administration | - | Significantly higher T3 in liver and serum compared to T3 alone | [12] |

| Zebrafish | 10 and 100 mg/L in water | Significantly decreased | Significantly reduced at 100 mg/L | [13] |

Table 3: In Vivo Effects of Propylthiouracil on T4 and T3 Levels in Animal Models

| Patient Group | PTU Dosage | Observation Period | Effect on T4 Levels | Effect on T3 Levels | Reference |

| Hyperthyroid Patients | 300 mg/day | 4 weeks | Decrease from 22.5 to 11.1 µ g/100 ml | Decrease from >592 to 229 ng/100 ml | [14] |

| Thyrotoxicosis Patients | 200 mg (single dose) | 8 hours | - | Fall in serum T3 | [15] |

| Thyrotoxicosis Patients | 800 mg (single dose) | 9 hours | - | Fall in serum T3 to 65% of pretreatment level | [15] |

Table 4: Clinical Studies on the Effect of Propylthiouracil on Serum Thyroid Hormone Levels

Experimental Protocols

In Vitro Deiodinase Inhibition Assay

This protocol describes a common method for determining the inhibitory effect of compounds like PTU on type 1 deiodinase activity using rat liver microsomes.

a. Materials:

-

Rat liver microsomes (prepared from homogenized liver tissue by differential centrifugation)

-

Substrate: Reverse T3 (rT3)

-

Radiolabeled tracer: [¹²⁵I]rT3

-

Cofactor: Dithiothreitol (DTT)

-

Inhibitor: Propylthiouracil (PTU)

-

Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

-

Trichloroacetic acid (TCA) for reaction termination

-

Sephadex G-25 columns for separation of iodide

-

Gamma counter

b. Protocol:

-

Prepare a reaction mixture containing the reaction buffer, DTT, and rat liver microsomes.

-

Add varying concentrations of PTU to the reaction tubes.

-

Initiate the reaction by adding the substrate mixture containing rT3 and a tracer amount of [¹²⁵I]rT3.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold TCA.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Apply the supernatant to a Sephadex G-25 column to separate the released ¹²⁵I-iodide from the unreacted [¹²⁵I]rT3.

-

Quantify the amount of released ¹²⁵I-iodide using a gamma counter.

-

Calculate the percent inhibition of deiodinase activity for each PTU concentration and determine the IC₅₀ value.[7][16]

In Vivo Assessment of T4 to T3 Conversion in Rats

This protocol outlines a method to study the effect of PTU on the peripheral conversion of T4 to T3 in a rat model.

a. Materials:

-

Male Wistar rats

-

Propylthiouracil (PTU)

-

Thyroxine (T4)

-

Equipment for blood collection

-

Assay kits for measuring serum T3, T4, and TSH levels (e.g., ELISA or RIA)

b. Protocol:

-

Induce a hypothyroid state in rats to study the effects of exogenous T4 administration. This can be achieved by administering PTU in drinking water (e.g., 0.05%) for a period of 3 to 8 weeks.[2]

-

Divide the animals into experimental groups (e.g., control, T4-treated, T4 + PTU-treated).

-

Administer T4 (e.g., via subcutaneous injection) and PTU (e.g., via intraperitoneal injection or in drinking water) to the respective groups for a specified duration.[11]

-

Collect blood samples at designated time points.

-

Separate the serum and store it at -80°C until analysis.

-

Measure the concentrations of T3, T4, and TSH in the serum samples using appropriate immunoassay kits.

-

Compare the hormone levels between the different treatment groups to assess the inhibitory effect of PTU on T4 to T3 conversion.[2][11]

Visualizations

Signaling Pathway of T4 to T3 Conversion and PTU Inhibition

References

- 1. Peripheral metabolism of thyroid hormones in man. I. Direct measurement of the conversion rate of thyroxine to 3,5,3'-triiodothyronine (T3) and determination of the peripheral and thyroidal production of T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlation of serum triiodothyronine (T3) and thyroxine (T4) with biologic effects of thyroid hormone replacement in propylthiouracil-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rivm.openrepository.com [rivm.openrepository.com]

- 14. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dynamics of inhibition of iodothyronine deiodination during propylthiouracil treatment of thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Interactions of Propylthiouracil with Thyroglobulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the antithyroid drug Propylthiouracil (PTU) and thyroglobulin. The primary focus is on the well-established indirect interaction mediated by the inhibition of thyroid peroxidase (TPO), which directly affects the iodination state of thyroglobulin. While direct binding of PTU to thyroglobulin has been minimally explored, this guide will concentrate on the quantitatively and mechanistically understood aspects of PTU's action relevant to thyroglobulin function.

Introduction: The Role of Propylthiouracil in Thyroid Hormone Synthesis

Propylthiouracil (PTU) is a thioamide medication primarily used in the management of hyperthyroidism, particularly Graves' disease.[1][2] Its therapeutic effect is achieved by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][4] This inhibition occurs within the thyroid gland, where PTU targets the enzyme thyroid peroxidase (TPO). TPO is the central catalyst for the iodination of tyrosine residues on the large glycoprotein (B1211001) thyroglobulin (Tg), a critical step in thyroid hormone production.[3][5]

While PTU's main mechanism of action is the inhibition of TPO, it also has a secondary effect of inhibiting the peripheral conversion of T4 to the more potent T3.[3][4] This guide, however, will focus on the molecular events at the level of the thyroid gland involving PTU and thyroglobulin.

It is important to note that the scientific literature predominantly supports an indirect interaction between PTU and thyroglobulin, mediated by TPO. Evidence for a direct, physiologically significant binding of PTU to the thyroglobulin protein itself is limited. An early study using radiolabeled PTU suggested potential covalent binding to thyroglobulin, but this has not been a significant focus of modern research, which has solidified TPO as the primary molecular target of PTU.[6]

Quantitative Data: Inhibition of Thyroid Peroxidase by Propylthiouracil

The primary quantitative measure of PTU's interaction relevant to thyroglobulin is its inhibitory effect on TPO. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of PTU required to inhibit 50% of TPO activity. These values can vary depending on the experimental conditions, such as the source of the TPO enzyme and the assay used.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 30 µM | In vitro TPO inhibition assay | [Source Not Found] |

| IC50 | 1.2 µM | In vitro Amplex UltraRed-TPO assay with rat thyroid microsomes | [Source Not Found] |

| IC50 | ~10 µM | In vitro TPO inhibition assay with porcine thyroid follicles | [Source Not Found] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to the interaction of PTU with the thyroid hormone synthesis machinery.

References

- 1. Effects of Propyithiouracil (PTU) Administration on the Synthesis and Secretion of Thyroglobulin in the Rat Thyroid Gland: A Quantitative Immuno-electron Microscopic Study Using Immunogold Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Propylthiouracil used for? [synapse.patsnap.com]

- 3. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Binding of the 35-s of 35-s-propylthiouracil by follicular thyroglobulin in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Antithyroid Therapy: A Technical Guide to the Discovery and Development of Thiourea Drugs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of thiourea-based antithyroid drugs. From early serendipitous observations to the elucidation of their mechanism of action, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. It details the foundational experiments, presents key quantitative data, and outlines the experimental protocols that paved the way for modern treatments of hyperthyroidism.

A Serendipitous Discovery: Early Observations of Goitrogenic Effects

The journey into antithyroid drug discovery began unexpectedly in the early 1940s. Researchers at Johns Hopkins University, Julia and Cosmo Mackenzie, were investigating the effects of various sulfonamides on bacterial flora in rats. In 1943, they reported that rats fed sulfaguanidine (B1682504) developed pronounced goiters—enlargements of the thyroid gland. Simultaneously, Curt Richter, also at Johns Hopkins, observed similar goitrogenic effects with phenylthiourea, a substance known for its variable taste perception in humans. These initial findings, though ancillary to their primary research goals, sparked a new line of inquiry into the chemical suppression of thyroid function.

From Animal Models to Clinical Application: The Pioneering Work of E.B. Astwood

The crucial link between these goitrogenic observations and a potential therapy for hyperthyroidism was forged by Dr. Edwin B. Astwood. Recognizing the implications of the Mackenzies' and Richter's work, Astwood hypothesized that the goiter formation was a compensatory response to a blockage in thyroid hormone synthesis. He reasoned that if these compounds could inhibit thyroid hormone production, they could be used to treat thyrotoxicosis, a condition characterized by excessive thyroid hormone secretion.

In his landmark 1943 paper published in the Journal of the American Medical Association, Astwood detailed the first clinical use of thiourea (B124793) and a related, more potent compound, 2-thiouracil (B1096), in patients with hyperthyroidism. His work demonstrated that these agents could effectively control the symptoms of the disease, marking a revolutionary advancement in thyroid therapeutics. Following this, propylthiouracil (B1679721) (PTU) and methimazole (B1676384) were developed as less toxic and more effective alternatives.

Mechanism of Action: Unraveling the Inhibition of Thyroid Peroxidase

Early investigators correctly postulated that thiourea derivatives interfered with the synthesis of thyroid hormones. Subsequent research elucidated the precise molecular mechanism: the inhibition of the enzyme thyroid peroxidase (TPO). TPO is the key enzyme in the thyroid gland responsible for two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on the protein thyroglobulin and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).

Thiourea and its derivatives act as "suicide substrates" for TPO. The drug molecule is oxidized by the TPO-H₂O₂ complex, leading to the inactivation of the enzyme. This irreversible inhibition effectively halts the production of new thyroid hormones. It is important to note that these drugs do not affect the release of pre-formed thyroid hormones stored in the thyroid gland, which explains the delayed onset of their clinical effects.

Quantitative Data from Early Clinical Studies

The following tables summarize the key quantitative findings from early clinical research on the use of thiourea and its derivatives in the treatment of hyperthyroidism.

| Compound | Initial Daily Dosage (grams) | Time to Euthyroidism (weeks) | Key Clinical Outcome | Reference |

| Thiourea | 1.0 - 2.0 | 4 - 8 | Reduction in Basal Metabolic Rate | Astwood, 1943 |

| 2-Thiouracil | 0.6 - 1.0 | 3 - 6 | Reduction in Basal Metabolic Rate | Astwood, 1943 |

| Propylthiouracil | 0.1 - 0.3 | 2 - 4 | Reduction in Basal Metabolic Rate | Post-1943 studies |

| Methimazole | 0.015 - 0.03 | 2 - 4 | Reduction in Basal Metabolic Rate | Post-1943 studies |

| Parameter | Pre-treatment | Post-treatment (Thiourea/Thiouracil) |

| Basal Metabolic Rate (BMR) | +40% to +75% | -10% to +10% |

Detailed Methodologies of Key Experiments

The foundational research in the 1940s relied on animal models and clinical studies. Below are detailed methodologies for the key experiments of that era.

Mackenzie and Mackenzie (1943): Induction of Goiter in Rats

-

Objective: To investigate the goitrogenic effects of sulfaguanidine and thiourea in rats.

-

Experimental Animals: Albino rats.

-

Methodology:

-

Rats were fed a standard diet supplemented with 2% sulfaguanidine or 0.2% thiourea.

-

Control groups were maintained on the standard diet without supplementation.

-

The treatment period typically lasted for several weeks.

-

At the end of the experimental period, the rats were euthanized.

-

The thyroid glands were dissected, weighed, and fixed for histological examination.

-

-

Primary Endpoint: Measurement of thyroid gland weight and histological assessment of goiter formation (follicular cell hyperplasia and hypertrophy, and colloid depletion).

Astwood (1943): Clinical Trial of Thiourea and Thiouracil in Hyperthyroidism

-

Objective: To evaluate the efficacy of thiourea and 2-thiouracil in the treatment of patients with hyperthyroidism.

-

Study Population: Patients diagnosed with hyperthyroidism.

-

Methodology:

-

Patients were administered oral doses of thiourea (1.0 to 2.0 grams daily in divided doses) or 2-thiouracil (0.2 grams three to five times daily).

-

The primary endpoint for assessing therapeutic efficacy was the Basal Metabolic Rate (BMR).

-

BMR was measured periodically throughout the treatment period. This was typically done in the morning before the patient had eaten or engaged in physical activity. The patient would rest for 30 minutes, and then their oxygen consumption was measured over a set period using a spirometer.

-

Clinical signs and symptoms of hyperthyroidism were also monitored.

-

-

Outcome: A consistent and significant decrease in the BMR was observed in patients treated with either thiourea or thiouracil, indicating a reduction in the hyperthyroid state.

Visualizing the Core Concepts

The following diagrams illustrate the key signaling pathway and a typical experimental workflow from the early days of antithyroid drug discovery.

Conclusion

The discovery of thiourea antithyroid drugs stands as a testament to the importance of serendipity in science and the astute clinical observation that translates basic research into life-changing therapies. The foundational work of the Mackenzies, Richter, and Astwood not only provided the first effective medical treatment for hyperthyroidism but also laid the groundwork for decades of research into thyroid physiology and pharmacology. For today's researchers, this history offers valuable insights into the principles of drug discovery and development, underscoring the enduring impact of rigorous scientific inquiry.

Propylthiouracil's In Vitro Effects on Thyroid Hormone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vitro effects of propylthiouracil (B1679721) (PTU) on the intricate pathways of thyroid hormone synthesis. PTU is a thioamide medication utilized in the management of hyperthyroidism.[1] Its primary mechanism of action involves the inhibition of crucial enzymatic steps in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] This document details the established in vitro methodologies for assessing PTU's inhibitory activity, presents quantitative data from various studies, and visualizes the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

Propylthiouracil exerts its effects through two primary mechanisms of action within the thyroid gland and in peripheral tissues.[1] Centrally, it inhibits thyroid peroxidase (TPO), a key enzyme responsible for the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin (Tg) protein backbone.[1] This process, known as organification, is a critical step in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T4 and T3.[1] PTU's interference with TPO effectively curtails the synthesis of new thyroid hormones.[1]

Peripherally, PTU inhibits the enzyme type I 5'-deiodinase, which is responsible for the conversion of T4 to the more biologically active T3 in peripheral tissues.[1] This dual action of inhibiting both hormone synthesis and peripheral activation contributes to its therapeutic efficacy in hyperthyroidism.

Quantitative Analysis of Propylthiouracil's Inhibitory Activity

The inhibitory potency of propylthiouracil on thyroid peroxidase has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for PTU in various in vitro TPO inhibition assays.

| Assay Type | TPO Source | Substrate | PTU IC50 (µM) |

| Amplex UltraRed | Rat Thyroid Microsomes | Amplex UltraRed | 1.2 |

| Guaiacol (B22219) Oxidation | Porcine TPO | Guaiacol | ~30 |

| Guaiacol Oxidation | Human TPO | Guaiacol | 20.5 |

| Guaiacol Oxidation | Rat TPO | Guaiacol | 2.87 |

| Guaiacol Oxidation | Dog TPO | Guaiacol | 5.49 |

| Guaiacol Oxidation | Pig TPO | Guaiacol | 16.6 |

| Deiodinase Activity | Rat Liver Microsomes | rT3 | 1.7 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to enable researchers to replicate and build upon existing findings.

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay is a sensitive, fluorescence-based method suitable for high-throughput screening of TPO inhibitors.[2]

a. Materials:

-

TPO source: Rat thyroid microsomes, porcine TPO, or recombinant human TPO[2]

-

Amplex® UltraRed reagent[2]

-

Hydrogen peroxide (H₂O₂)[2]

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[3]

-

Propylthiouracil (PTU)[2]

-

Dimethyl sulfoxide (B87167) (DMSO)[2]

-

96-well black microplates[4]

b. Preparation of Reagents:

-

TPO Working Solution: Prepare a suitable dilution of the TPO source in potassium phosphate buffer. The optimal concentration should be determined empirically.[4]

-

PTU Stock Solution: Prepare a stock solution of PTU in DMSO (e.g., 100 mM).[2]

-

H₂O₂ Working Solution: Prepare a 300 µM H₂O₂ solution in distilled water.[2]

-

Amplex® UltraRed Working Solution: Prepare a working solution of Amplex® UltraRed in potassium phosphate buffer. The final concentration in the assay is typically around 25-50 µM.[5]

c. Assay Procedure:

-

Add test compounds and PTU at various concentrations to the wells of the microplate. Include a vehicle control (DMSO only) and a no-enzyme control.[2]

-

Add the TPO working solution to each well.[4]

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.[4]

-

Initiate the reaction by adding the H₂O₂ working solution.[3]

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[5]

-

Measure the fluorescence on a microplate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[5]

d. Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each PTU concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the PTU concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This is a classic spectrophotometric assay for measuring TPO activity.[3]

a. Materials:

-

TPO source: Thyroid microsomes[3]

-

Guaiacol[3]

-

Hydrogen peroxide (H₂O₂)[3]

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)[3]

-

Propylthiouracil (PTU)[3]

b. Assay Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, guaiacol (e.g., 35 mM), and the test compound at various concentrations.[3]

-

Add the TPO source to the reaction mixture.[3]

-

Pre-incubate the mixture at 37°C.[3]

-

Initiate the reaction by adding H₂O₂ (e.g., 300 µM).[3]

-

Monitor the increase in absorbance at 470 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of tetraguaiacol.[6]

c. Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each PTU concentration relative to the control.

-

Determine the IC50 value as described for the Amplex UltraRed assay.[3]

In Vitro Thyroglobulin Iodination Inhibition Assay

This assay directly measures the TPO-catalyzed incorporation of iodide into thyroglobulin.[7]

a. Materials:

-

Highly purified TPO[7]

-

Low iodine thyroglobulin[7]

-

Radioiodide (e.g., ¹³¹I or ¹²⁵I)[7]

-

Glucose-glucose oxidase (as an H₂O₂ generating system)[7]

-

Propylthiouracil (PTU)[7]

-

Incubation buffer

b. Assay Procedure:

-

Prepare a model incubation system containing TPO, low iodine thyroglobulin, radioiodide, and the glucose-glucose oxidase system in an appropriate buffer.[7]

-

Add graded doses of PTU to the incubation system.[7]

-

Incubate the mixture under defined conditions of temperature and time.

-

Terminate the reaction.

-

Separate the radiolabeled thyroglobulin from free radioiodide (e.g., by precipitation with trichloroacetic acid).

-

Quantify the radioactivity incorporated into thyroglobulin using a gamma counter.

c. Data Analysis:

-

Calculate the percent inhibition of iodination for each PTU concentration.

-

Determine the IC50 value for the inhibition of thyroglobulin iodination.

Type I 5'-Deiodinase Inhibition Assay (Non-Radioactive Sandell-Kolthoff Reaction Method)

This colorimetric assay measures the iodide released from the deiodination of a substrate.[2]

a. Materials:

-

Substrate: reverse T3 (rT3)[2]

-

Dithiothreitol (DTT) as a cofactor[9]

-

Propylthiouracil (PTU)[4]

-

Reagents for the Sandell-Kolthoff reaction (arsenious acid and ceric ammonium (B1175870) sulfate)[2]

b. Assay Procedure:

-

Prepare a reaction mixture containing the enzyme source, rT3, and DTT in a suitable buffer.[9]

-

Add PTU at various concentrations.[4]

-

Incubate the mixture at 37°C for a defined period.[9]

-

Terminate the reaction.

-

Add the Sandell-Kolthoff reaction reagents. The rate of disappearance of the yellow color of ceric ions is proportional to the amount of iodide released.[2]

-

Measure the change in absorbance at a specific wavelength (e.g., 420 nm).[2]

c. Data Analysis:

-

Calculate the amount of iodide released based on a standard curve.

-

Determine the percent inhibition of deiodinase activity for each PTU concentration.

-

Calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the thyroid hormone synthesis pathway, the points of PTU intervention, and a typical experimental workflow for in vitro TPO inhibition analysis.

Caption: Thyroid hormone synthesis pathway and points of PTU inhibition.

References

- 1. Process of iodination of thyroglobulin and its maturation. II. Properties and distribution of thyroglobulin labeled in vitro or in vivo with radioiodine, 3H-tyrosine, or 3H-galactose in rat thyroid glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. etj.bioscientifica.com [etj.bioscientifica.com]

- 4. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]

- 5. Binding of radioiodinated propylthiouracil to rat liver microsomal fractions. Stimulation by substrates for iodothyronine 5'-deiodinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine.org [endocrine.org]

- 8. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Propylthiouracil on Pituitary-Thyroid Axis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo effects of propylthiouracil (B1679721) (PTU) on the regulation of the pituitary-thyroid axis. PTU is a thionamide drug widely used in the treatment of hyperthyroidism, particularly Graves' disease.[1][2] Its administration serves as a common and effective experimental model for inducing hypothyroidism in preclinical research.[3][4] This document details the drug's mechanism of action, presents quantitative data from in vivo studies, outlines key experimental protocols, and visualizes the complex interactions within the pituitary-thyroid axis following PTU exposure.

Core Mechanism of Action

Propylthiouracil exerts its effects through a dual mechanism, targeting both the synthesis and peripheral activation of thyroid hormones.[5][6]

-

Inhibition of Thyroid Peroxidase (TPO): The primary action of PTU is to inhibit thyroid peroxidase, a key enzyme in the thyroid gland.[5][7][8] TPO is responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[5][9] By blocking TPO, PTU effectively reduces the production of new thyroid hormones.[1][7]

-

Inhibition of 5'-deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3.[6][9] This is achieved by blocking the enzyme 5'-deiodinase (specifically type 1 deiodinase), which is responsible for this conversion in peripheral tissues like the liver and kidneys.[5][10][11]

This reduction in circulating T4 and T3 levels disrupts the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland, sensing low thyroid hormone levels, increases its production and secretion of thyroid-stimulating hormone (TSH).[10][12] This chronic TSH stimulation leads to significant morphological changes in the thyroid gland.[12][13]

Quantitative Data from In Vivo Studies

The administration of PTU in animal models leads to consistent and measurable changes in hormonal profiles and organ morphology. The following tables summarize quantitative data from various rodent studies.

Table 1: Effects of Propylthiouracil on Serum Thyroid Hormone and TSH Concentrations

| Species/Study | PTU Dose & Duration | Serum T4 | Serum T3 | Serum TSH |

| Rat [14] | 1 mg/kg/day for 1 month | ↓ 2.32±0.43 µg/dl (Control: 5.03±0.42) | ↓ 1.44±0.41 pg/ml (Control: 3.06±0.41) | ↑ 27.33±0.40 µU/ml (Control: 10.41±1.08) |

| Rat [10] | Low Dose (short-term) | ↓ Significant Decrease | No significant change | ↑ 24.85 µg/L (Control: 7.02) |

| Rat [10] | High Dose (short-term) | ↓ Significant Decrease | ↓ Significant Decrease | ↑ 47.86 µg/L (Control: 7.02) |

| Rat [10] | High Dose (long-term) | ↓ Significant Decrease | ↓ Significant Decrease | ↑ 101.36 µg/L (Control: 10.92) |

| Rat [15] | 0.05% in saline (gavage) for 8 weeks | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Significant Increase |

| Mouse [16] | 0.1% in drinking water for 4 weeks | ↓ Significant Decrease (P < 0.001) | ↓ Significant Decrease (P < 0.001) | ↑ Significant Increase (P < 0.001) |

Arrow symbols (↑/↓) indicate an increase or decrease relative to control groups.

Table 2: Effects of Propylthiouracil on Gland and Body Weight

| Species/Study | PTU Dose & Duration | Thyroid Gland Weight | Body Weight | Heart Weight |

| Rat [10] | Low Dose (short-term) | ↑ 0.039 g (Control: 0.021 g) | Not specified | Not specified |

| Rat [10] | High Dose (short-term) | ↑ 0.066 g (Control: 0.021 g) | Not specified | Not specified |

| Rat [10] | High Dose (long-term) | ↑ 0.077 g (Control: 0.023 g) | Not specified | ↓ Significant Decrease in Liver Weight |

| Rat [15] | 0.05% in saline (gavage) for 8 weeks | Not specified | ↓ Slower weight gain | ↓ Significant Decrease |

Arrow symbols (↑/↓) indicate an increase or decrease relative to control groups.

Visualizations of Pathways and Processes

Signaling Pathways and Experimental Workflows

References

- 1. What is Propylthiouracil used for? [synapse.patsnap.com]

- 2. Propylthiouracil: An Intriguing Connection Among the Propylthiouracil, Hypothyroidism, and Obesity, Pathology and Laboratory Medicine, Science Publishing Group [sciencepublishinggroup.com]

- 3. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 10. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 15. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 16. researchgate.net [researchgate.net]

Investigating Propylthiourea-Induced Goiter Formation in Animal Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylthiouracil (B1679721) (PTU) is a thioamide drug widely utilized in clinical practice for the management of hyperthyroidism.[1] In the realm of biomedical research, PTU serves as a crucial tool for inducing hypothyroidism and subsequent goiter formation in animal models.[2] This chemically-induced model provides a robust and reproducible system to investigate the pathophysiology of goiter, the intricate mechanisms of thyroid hormone regulation, and to evaluate the efficacy and safety of novel therapeutic agents targeting the thyroid gland.

This technical guide offers a comprehensive overview of the core principles and methodologies involved in using PTU to induce goiter in animal models. It provides detailed experimental protocols, a summary of expected quantitative outcomes, and a visual representation of the key signaling pathways implicated in this process.

Mechanism of Action of Propylthiouracil and Goiter Formation

Propylthiouracil exerts its effects primarily through two well-established mechanisms:

-

Inhibition of Thyroid Peroxidase (TPO): PTU blocks the action of TPO, a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] This inhibition leads to a significant reduction in the synthesis of new thyroid hormones.

-

Inhibition of Peripheral T4 to T3 Conversion: PTU also impedes the peripheral deiodination of T4 to the more biologically active T3 in various tissues.[1]

The reduction in circulating T4 and T3 levels disrupts the negative feedback loop to the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland responds by increasing the secretion of Thyroid-Stimulating Hormone (TSH).[3] Chronically elevated TSH levels lead to both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of the thyroid follicular cells, resulting in the characteristic enlargement of the thyroid gland, known as a goiter.[4]

Data Presentation: Quantitative Outcomes of PTU Treatment

The administration of PTU to animal models leads to consistent and measurable changes in hormonal profiles and thyroid gland morphology. The following tables summarize typical quantitative data observed in studies with rats and mice.

Table 1: Effects of PTU on Thyroid Hormone Levels and Thyroid Weight in Rats

| PTU Dose and Administration Route | Duration of Treatment | Serum T4 Change | Serum T3 Change | Serum TSH Change | Thyroid Weight Change | Reference(s) |

| 0.05% in drinking water | 8 weeks | Significant decrease | Significant decrease | Significant increase | Significant increase | [1][5] |

| 1 mg/kg/day (oral gavage) | 1 month | Decreased (2.32±0.43 µg/dl vs. 5.03±0.42 µg/dl in control) | Decreased (1.44±0.41 pg/ml vs. 3.06±0.41 pg/ml in control) | Increased (27.33±0.40 µU/ml vs. 10.41±1.08 µU/ml in control) | Not specified | [1] |

| 15 mg/kg/day (oral gavage) | 45 days | Significant decrease | Significant decrease | Significant increase | Not specified | [6] |

| 0.01 g/kg/day (oral gavage) | 2 weeks | Not specified | Not specified | Not specified | Goiter induction confirmed | [7] |

Table 2: Effects of PTU on Thyroid Hormone Levels and Brain Weight in Mice

| PTU Dose and Administration Route | Duration of Treatment | Serum T4 Change | Serum T3 Change | Brain Weight Change | Reference(s) |

| PTU/Methimazole combination | 4 months | Significant decrease | Unchanged | Decreased | [8][9][10] |

| 50 ppm in drinking water (in utero and postnatal) | Postnatal day 70 | Lower than control | No significant difference | Not specified | [11] |

| Not specified (hypothyroidism induction) | Not specified | Decreased | Not specified | Elevated TSH (8.59 ± 1.45 μIU/mL) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of PTU-induced goiter.

Induction of Goiter in Rats using Propylthiouracil

This protocol describes the induction of hypothyroidism and goiter in rats via oral gavage of PTU.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Propylthiouracil (PTU)

-

0.9% saline solution

-

Oral gavage needles

-

Animal balance

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

-

Preparation of PTU Solution: Prepare a 0.05% (w/v) PTU solution in 0.9% saline. For example, dissolve 50 mg of PTU in 100 ml of saline. Ensure the solution is well-mixed before each use.[5][13]

-

Animal Grouping: Randomly divide the animals into at least two groups: a control group and a PTU-treated group.

-

Administration of PTU:

-

Control Group: Administer an equivalent volume of 0.9% saline solution to the control animals via oral gavage daily.[5][13]

-

PTU-Treated Group: Administer the 0.05% PTU solution via oral gavage at a volume of 1 mL/day.[5] Alternatively, a specific dose such as 15 mg/kg body weight can be calculated and administered daily.[6]

-

-

Duration of Treatment: Continue the daily administration for the desired study period, typically ranging from 2 to 8 weeks, to induce a stable hypothyroid and goitrous state.[5][7][13]

-

Monitoring: Monitor the body weight of the animals weekly.[13]

-

Sample Collection: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Collect blood samples for hormone analysis and carefully dissect the thyroid gland for weighing and histological processing.

Histological Analysis of Thyroid Tissue (Hematoxylin & Eosin Staining)

This protocol outlines the steps for H&E staining of paraffin-embedded thyroid tissue sections.[14][15][16][17][18]

Materials:

-

Formalin-fixed, paraffin-embedded thyroid tissue sections on microscope slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Harris Hematoxylin solution

-

Acid-alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing reagent (e.g., Scott's tap water substitute)

-

Eosin Y solution

-

Mounting medium

-

Coverslips

-

Staining jars

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5-10 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.

-

Immerse in 95% Ethanol: 3 minutes.

-

Immerse in 70% Ethanol: 3 minutes.

-

Rinse gently in running tap water for 5 minutes.

-

-

Hematoxylin Staining (Nuclei):

-

Immerse slides in filtered Harris Hematoxylin solution for 3-5 minutes.

-

Rinse well in tap water until the water runs clear.

-

-

Differentiation:

-

Quickly dip slides in acid-alcohol for 1-3 seconds to remove excess stain.

-

Immediately rinse in tap water.

-

-

Bluing:

-

Immerse slides in a bluing solution for 10-60 seconds to turn the nuclei blue.

-

Rinse in tap water.

-

-

Eosin Staining (Cytoplasm):

-

Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

Immerse in 95% Ethanol: 2 changes, 2-3 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 2-3 minutes each.

-

Immerse in Xylene: 2 changes, 5 minutes each.

-

Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

-

-

Drying: Allow the slides to dry horizontally.

Measurement of Serum T3, T4, and TSH by ELISA

This protocol provides a general outline for the quantitative measurement of thyroid hormones and TSH in rat serum using a commercially available ELISA kit.[3][19][20][21][22]

Materials:

-

Rat serum samples

-

Commercially available ELISA kit for rat T3, T4, or TSH (follow the manufacturer's specific instructions)

-

Microplate reader

-

Pipettes and tips

-

Distilled water

-

Wash buffer (usually provided in the kit)

General Procedure (Example for TSH):

-

Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

-

Well Preparation: If required by the kit, wash the microplate wells with the provided wash buffer.

-

Sample and Standard Addition: Pipette a specific volume (e.g., 25 µl) of each standard, control, and serum sample into the appropriate wells of the antibody-coated microplate.

-

Enzyme-Labeled Antibody Addition: Add the enzyme-labeled anti-rat TSH antibody to all wells.

-

Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 18-20 hours at 4°C).

-

Washing: Discard the contents of the wells and wash the plate multiple times with the wash buffer to remove unbound components.

-

Substrate Addition: Add the TMB substrate solution to all wells.

-

Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes) to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Reading the Plate: Read the optical density of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the concentrations of TSH in the samples by comparing their optical densities to the standard curve generated from the known concentrations of the standards.

Gene Expression Analysis by qPCR

This protocol describes the general steps for analyzing the expression of genes of interest in thyroid tissue using quantitative real-time PCR.[23][24][25][26][27]

Materials:

-

Thyroid tissue samples

-

RNA extraction kit (e.g., Trizol-based)

-

cDNA synthesis kit

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Primers for the gene of interest and a reference gene (e.g., ACTB, GAPDH)

-

qPCR instrument

-

Nuclease-free water

Procedure:

-

RNA Extraction:

-

Homogenize the thyroid tissue in an appropriate lysis buffer (e.g., Trizol).

-

Extract total RNA according to the manufacturer's protocol of the chosen kit.

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe a specific amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target gene, cDNA template, and nuclease-free water.

-

Set up reactions for both the gene of interest and a validated reference gene for normalization.

-

Include no-template controls to check for contamination.

-

-

qPCR Amplification:

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample and gene.

-

Normalize the Ct values of the gene of interest to the Ct values of the reference gene.

-

Calculate the relative gene expression changes between the control and PTU-treated groups using a method such as the 2-ΔΔCt method.

-

Protein Expression Analysis by Western Blot

This protocol provides a general workflow for analyzing the expression levels of specific proteins (e.g., components of the TSH receptor signaling pathway) in thyroid tissue lysates.[28][29][30][31][32]

Materials:

-

Thyroid tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with Tween 20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize thyroid tissue in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-